molecular formula C10H9ClN2O3 B458307 N-allyl-5-chloro-2-nitrobenzamide

N-allyl-5-chloro-2-nitrobenzamide

Cat. No.: B458307
M. Wt: 240.64g/mol
InChI Key: MJZAVFJYGFWEGB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64g/mol

IUPAC Name

5-chloro-2-nitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13(15)16/h2-4,6H,1,5H2,(H,12,14)

InChI Key

MJZAVFJYGFWEGB-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

Key structural analogues of N-allyl-5-chloro-2-nitrobenzamide differ in substituent groups on the benzene ring or the amide nitrogen. Below is a comparative analysis based on physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison of Analogues
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound - C₁₀H₉ClN₂O₃ 240.65 (calc.) Allyl (N), Cl (C5), NO₂ (C2) Potential intermediate for agrochemicals
5-Chloro-N-cyclopropyl-2-nitrobenzamide 1042623-41-5 C₁₀H₉ClN₂O₃ 240.65 Cyclopropyl (N), Cl (C5), NO₂ (C2) Higher lipophilicity; used in drug discovery
2-Chloro-5-nitro-N-phenylbenzamide - C₁₃H₉ClN₂O₃ 276.68 Phenyl (N), Cl (C2), NO₂ (C5) Experimental kinase inhibitor (DrugBank DB07863)
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide 1616693-62-9 C₁₂H₈ClN₃O₄ 293.66 Pyridinyl (N), Cl (C5), OH (C5), NO₂ (C2) Enhanced solubility; research applications
Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) - C₁₃H₈Cl₂N₂O₄ 327.12 Dichloro, NO₂, hydroxy groups Molluscicide; commercial agrochemical
Key Observations :

The hydroxyl group in N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide improves aqueous solubility, making it suitable for in vitro assays .

Bioactivity and Applications :

  • Clonitralid demonstrates commercial use as a molluscicide, attributed to its dual chloro and nitro groups, which enhance electrophilic reactivity toward biological targets .
  • 2-Chloro-5-nitro-N-phenylbenzamide (DrugBank DB07863) is an experimental kinase inhibitor, highlighting the role of the phenyl group in target binding .

Synthetic Utility :

  • Analogues like 5-chloro-N-cyclopropyl-2-nitrobenzamide serve as intermediates in medicinal chemistry due to their stability under diverse reaction conditions .

Structural-Activity Relationship (SAR) Trends

  • Nitro Group Position : The nitro group at position 2 (ortho to the amide) in this compound and its analogues is critical for electron-withdrawing effects, stabilizing the amide bond and influencing reactivity .
  • Halogen Substitution : Chlorine at position 5 enhances electrophilicity and resistance to metabolic degradation, a feature shared with Clonitralid .
  • Amide Nitrogen Modifications : Allyl and cyclopropyl groups on the amide nitrogen modulate steric bulk, affecting binding to biological targets .

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